Bienvenue dans la boutique en ligne BenchChem!

Ethyl 5-(4-butylphenyl)-1H-pyrazole-3-carboxylate

Lipophilicity Membrane permeability Drug-likeness

Ethyl 5-(4-butylphenyl)-1H-pyrazole-3-carboxylate (CAS 1326810-75-6) is a 1H-pyrazole-3-carboxylate ester featuring a para-n-butylphenyl substituent at the 5-position of the heterocyclic ring. This compound belongs to the broader class of 5-aryl-1H-pyrazole-3-carboxylates, a privileged scaffold in medicinal chemistry and agrochemical research, characterized by an N–H hydrogen bond donor at position 1 and an ester moiety at position 3 that serves as a modifiable handle for further derivatization or as a metabolic liability modulator.

Molecular Formula C16H20N2O2
Molecular Weight 272.34 g/mol
CAS No. 1326810-75-6
Cat. No. B6344864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-(4-butylphenyl)-1H-pyrazole-3-carboxylate
CAS1326810-75-6
Molecular FormulaC16H20N2O2
Molecular Weight272.34 g/mol
Structural Identifiers
SMILESCCCCC1=CC=C(C=C1)C2=NNC(=C2)C(=O)OCC
InChIInChI=1S/C16H20N2O2/c1-3-5-6-12-7-9-13(10-8-12)14-11-15(18-17-14)16(19)20-4-2/h7-11H,3-6H2,1-2H3,(H,17,18)
InChIKeyMKIHUWSVTFIADA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 5-(4-butylphenyl)-1H-pyrazole-3-carboxylate (CAS 1326810-75-6): Compound Identity and Physicochemical Baseline for Research Procurement


Ethyl 5-(4-butylphenyl)-1H-pyrazole-3-carboxylate (CAS 1326810-75-6) is a 1H-pyrazole-3-carboxylate ester featuring a para-n-butylphenyl substituent at the 5-position of the heterocyclic ring [1]. This compound belongs to the broader class of 5-aryl-1H-pyrazole-3-carboxylates, a privileged scaffold in medicinal chemistry and agrochemical research, characterized by an N–H hydrogen bond donor at position 1 and an ester moiety at position 3 that serves as a modifiable handle for further derivatization or as a metabolic liability modulator [2]. With a molecular formula of C₁₆H₂₀N₂O₂ and a molecular weight of 272.34 g/mol, the n-butylphenyl substituent imparts substantially higher lipophilicity compared to unsubstituted or methyl-substituted phenyl analogs, a feature that dictates its partitioning behavior in biological assays and its suitability for specific target engagement profiles [1].

Why Ethyl 5-(4-butylphenyl)-1H-pyrazole-3-carboxylate Cannot Be Interchanged with Generic 5-Aryl-1H-Pyrazole-3-carboxylate Analogs


The chemical space occupied by 5-aryl-1H-pyrazole-3-carboxylates is deceptively broad. Substitution on the para-position of the phenyl ring is not merely a molecular decoration; it fundamentally alters lipophilicity, membrane permeability, and metabolic stability in a chain-length-dependent manner [1]. An unsubstituted phenyl analog (XLogP3-AA = 2.4) exhibits approximately 100-fold lower octanol-water partitioning than the para-n-butylphenyl derivative (estimated XLogP3-AA ≈ 4.4) [2]. Furthermore, the N–H hydrogen bond donor capacity of the 1H-pyrazole core—absent in N-methylated analogs—enables specific polar interactions with biological targets that directly influence binding affinity and selectivity [3]. Procuring a generic 5-aryl-1H-pyrazole-3-carboxylate without verifying the specific substitution pattern therefore risks replacing a compound with defined lipophilicity and hydrogen-bonding properties with one that is orders of magnitude different in its biopharmaceutical behavior, invalidating structure-activity relationship (SAR) conclusions and wasting screening resources.

Quantitative Differentiation of Ethyl 5-(4-butylphenyl)-1H-pyrazole-3-carboxylate: Evidence-Based Head-to-Head Comparisons with Closest Structural Analogs


Lipophilicity Advantage: Predicted XLogP3-AA ≈ 4.4 vs. Unsubstituted Phenyl Analog (XLogP3-AA = 2.4)

The target compound, ethyl 5-(4-butylphenyl)-1H-pyrazole-3-carboxylate, incorporates a para-n-butyl chain on the phenyl ring, which is predicted to increase the computed octanol-water partition coefficient (XLogP3-AA) by approximately 2.0 log units relative to the unsubstituted phenyl analog, ethyl 5-phenyl-1H-pyrazole-3-carboxylate, whose experimentally validated PubChem XLogP3-AA value is 2.4 [1]. Using the well-established Hansch-Leo fragment constant for a methylene group (π ≈ 0.5 per –CH₂–), the addition of four methylene units in the n-butyl chain yields an estimated XLogP3-AA of ~4.4 for the target compound [2]. This ~100-fold increase in lipophilicity places the compound in the optimal range for passive membrane permeability (LogP 1–5) while remaining within Lipinski's Rule of Five threshold (LogP ≤ 5). In contrast, the unsubstituted phenyl analog (LogP 2.4) sits at the lower boundary of optimal permeability, potentially limiting its intracellular target access [1].

Lipophilicity Membrane permeability Drug-likeness QSPR

Hydrogen Bond Donor Capability: NH-Pyrazole vs. N-Methyl-Pyrazole Analog

Ethyl 5-(4-butylphenyl)-1H-pyrazole-3-carboxylate retains a free N–H group at position 1 of the pyrazole ring, endowing it with one hydrogen bond donor (HBD) as computed by PubChem's Cactvs algorithm [1]. This HBD is critical for interactions with biological targets, including enzyme active sites and receptor binding pockets, where hydrogen bond donation can contribute significantly to binding affinity [2]. The N-methylated analog, ethyl 5-(4-butylphenyl)-1-methyl-1H-pyrazole-3-carboxylate (CAS 852815-59-9), lacks this HBD (HBD count = 0) . In addition, the N–H pyrazole can form intermolecular hydrogen-bonded dimers in the solid state, which often enhances crystallinity and facilitates purification during synthesis, whereas N-alkylated analogs typically exist as oils or low-melting solids that are more challenging to purify [2]. No quantitative binding data are available that directly compare these two compounds against a specific biological target; however, the presence versus absence of an HBD is a binary structural determinant that predicts differential target engagement profiles.

Hydrogen bonding Target engagement Solubility Crystallinity

Linear n-Butyl vs. Branched tert-Butyl Substitution: Predicted Differential Metabolic Stability

The target compound incorporates a linear para-n-butyl substituent (n-C₄H₉) on the phenyl ring. This structural feature is expected to confer differential metabolic stability compared to the branched para-tert-butyl analog, ethyl 5-(4-tert-butylphenyl)-1H-pyrazole-3-carboxylate (CAS 852815-09-9). The tert-butyl group is a well-recognized metabolic liability in medicinal chemistry due to its susceptibility to cytochrome P450-mediated hydroxylation at the terminal methyl groups, which can generate polar metabolites and accelerate clearance [1]. The linear n-butyl chain, by contrast, undergoes ω-oxidation and β-oxidation, metabolic pathways that are generally slower and produce fewer reactive intermediates than tert-butyl hydroxylation [2]. No head-to-head metabolic stability data have been published for these two specific compounds; however, the literature consistently identifies the tert-butyl group as a structural alert for high metabolic clearance, while linear alkyl chains are considered more predictable in their metabolic fate [1][2].

Metabolic stability Cytochrome P450 Oxidative metabolism In vivo pharmacokinetics

Commercial Purity Grade: 98% (Leyan) vs. 95% (Free Acid Analog) Enables Higher Confidence in Quantitative Assays

Ethyl 5-(4-butylphenyl)-1H-pyrazole-3-carboxylate is commercially available at 98% purity from Leyan (Product No. 1193422) . The corresponding free carboxylic acid analog, 5-(4-butylphenyl)-1H-pyrazole-3-carboxylic acid (CAS 1038914-12-3), is typically offered at 95% purity from multiple suppliers . A 3-percentage-point purity difference corresponds to a reduction in total impurity burden from ~50,000 ppm (at 95%) to ~20,000 ppm (at 98%), a 2.5-fold improvement. This is relevant for quantitative biological assays where unknown impurities at the 2–5% level can contribute to off-target activity, cytotoxicity, or assay interference [1]. While both purities are acceptable for most synthetic chemistry applications, the higher purity grade of the ethyl ester provides greater confidence that biological activity readouts can be attributed to the parent compound rather than trace impurities.

Purity Quality control Reproducibility Procurement specification

Herbicidal Activity: 4-Butylphenyl Substitution Confers >80% Stalk Inhibition in Pyrazole-Thiadiazole Hybrid Series

In a study by Ding et al. (2017), a series of pyrazole derivatives containing a 1,3,4-thiadiazole moiety were evaluated for herbicidal activity against dicotyledonous plants. A compound bearing a 4-butylphenyl substituent on the pyrazole scaffold exhibited 90% root inhibition and 80–90% stalk inhibition at a concentration of 100 ppm [1]. In the same study, the corresponding phenyl-substituted analog (without the butyl chain) also showed good activity, but the quantitative data highlight that the 4-butylphenyl substitution is compatible with high herbicidal potency. This finding establishes a class-level precedent: within the pyrazole-3-carboxylate chemotype, the 4-butylphenyl substitution pattern can deliver potent herbicidal effects, making ethyl 5-(4-butylphenyl)-1H-pyrazole-3-carboxylate a rational intermediate for agrochemical lead optimization programs targeting weed control. It is noted that the exact compound tested by Ding et al. is a more complex pyrazole-thiadiazole hybrid, not the bare ethyl ester; the inference is class-level and based on the contribution of the 4-butylphenyl pharmacophoric element.

Herbicidal activity Agrochemical Structure-activity relationship Dicotyledon inhibition

Prioritized Application Scenarios for Ethyl 5-(4-butylphenyl)-1H-pyrazole-3-carboxylate Based on Demonstrated Differentiation


Intracellular Target Engagement Assays Requiring High Membrane Permeability

With an estimated XLogP3-AA of ~4.4, ethyl 5-(4-butylphenyl)-1H-pyrazole-3-carboxylate is predicted to partition ~100-fold more efficiently into lipid bilayers than the unsubstituted phenyl analog (XLogP3-AA = 2.4) [1]. This property makes it the preferred choice for cell-based phenotypic screening, target engagement assays (e.g., CETSA, NanoBRET), and intracellular enzyme inhibition studies where adequate compound penetration is a prerequisite. Researchers designing SAR campaigns around the pyrazole-3-carboxylate scaffold should prioritize this compound when intracellular target access is a known barrier, as the 2.0-unit LogP advantage directly translates to higher intracellular free drug concentrations at equivalent extracellular dosing levels [2].

Hydrogen-Bond-Dependent Target Optimization in Medicinal Chemistry

The free N–H at position 1 of the pyrazole ring provides a hydrogen bond donor that is absent in N-methylated analogs such as ethyl 5-(4-butylphenyl)-1-methyl-1H-pyrazole-3-carboxylate (CAS 852815-59-9) [1]. This HBD can engage backbone carbonyls, side-chain carboxylates, or structured water molecules in target protein binding sites. For programs targeting kinases, GPCRs, or nuclear receptors where hydrogen bond donation is known to be a key pharmacophoric element, the N–H pyrazole form should be selected over the N-alkylated analog. Furthermore, the N–H pyrazole's capacity to form intermolecular hydrogen bonds often improves solid-state crystallinity, facilitating X-ray crystallography and purification workflow integration [2].

Agrochemical Lead Optimization: Synthesis of Herbicidal Pyrazole-Thiadiazole Hybrids

The 4-butylphenyl substitution pattern has been validated in a related pyrazole-thiadiazole hybrid series, where it conferred 90% root inhibition and 80–90% stalk inhibition against dicotyledonous plants at 100 ppm [1]. Ethyl 5-(4-butylphenyl)-1H-pyrazole-3-carboxylate serves as a direct synthetic precursor for generating such hybrids: the ethyl ester can be hydrolyzed to the carboxylic acid, converted to hydrazides, and cyclized with carbon disulfide or appropriate reagents to form the 1,3,4-thiadiazole ring. Agrochemical discovery groups pursuing novel herbicides should consider this compound as an entry point to the 4-butylphenyl pyrazole-thiadiazole chemotype, which has demonstrated promising in vivo herbicidal activity [1].

In Vivo Pharmacokinetic Studies Requiring Interpretable Metabolic Profiles

When selecting between linear n-butyl and branched tert-butyl phenyl substitution for in vivo pharmacokinetic studies, the linear n-butyl chain offers a more predictable metabolic fate. The tert-butyl group is a documented metabolic soft spot subject to rapid cytochrome P450 hydroxylation, frequently leading to high clearance and short half-life [1]. The n-butyl chain in ethyl 5-(4-butylphenyl)-1H-pyrazole-3-carboxylate avoids this liability, undergoing slower ω-oxidation and β-oxidation pathways [2]. For programs that require interpretable PK-PD relationships—where rapid, unpredictable clearance would confound efficacy readouts—the n-butyl analog is preferred. This is particularly relevant when the pyrazole-3-carboxylate scaffold is being profiled in rodent PK studies as part of a lead optimization cascade.

Quote Request

Request a Quote for Ethyl 5-(4-butylphenyl)-1H-pyrazole-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.